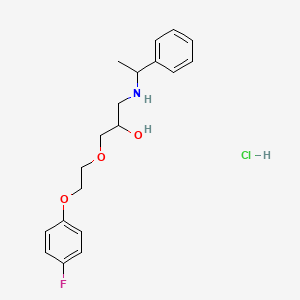

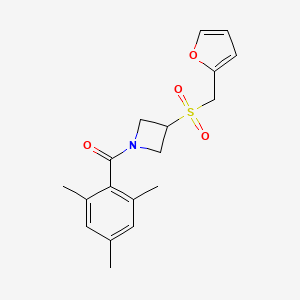

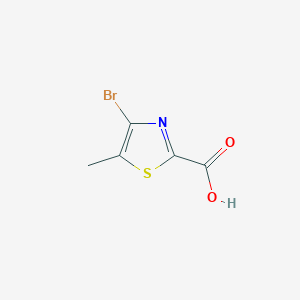

(3-ブロモフェニル)(3-((2,6-ジメチルピリミジン-4-イル)オキシ)ピペリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromophenol derivatives has been explored in the context of creating compounds with potential antioxidant properties. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized through bromination and demethylation processes. The starting compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, underwent a series of reactions including the Wolf-Kishner reduction to yield new bromophenol compounds . Another study focused on the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which involved the use of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol. This process resulted in a pale yellow powder with a yield of 56% . Both studies highlight innovative approaches to synthesizing compounds with potential biological activity.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been characterized using various analytical techniques. In the case of the bromophenol derivatives, no specific details about the molecular structure analysis were provided . However, the piperidin-4-one derivative was extensively studied using NMR spectroscopy, revealing that the molecule adopts a chair conformation with equatorial orientation of all substituents. The NMR data also indicated significant deshielding effects due to the interaction of protons with chlorine atoms and the nitrogen lone pair, suggesting restricted rotation of the phenyl groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their potential as antioxidants. The bromophenol derivatives were obtained through reactions such as bromination, demethylation, and the Wolf-Kishner reduction . These reactions are important for introducing bromine atoms and hydroxyl groups, which are known to influence antioxidant activity. The synthesis of the piperidin-4-one derivative involved a modified Mannich condensation, which is a reaction that typically forms beta-amino ketones, indicating the versatility of this synthetic approach .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds were described in terms of their appearance and yield. The piperidin-4-one derivative was reported as a pale yellow powder with a 56% yield . The chemical properties, particularly the antioxidant potency, were evaluated using various assays. The bromophenol derivatives showed effective antioxidant power, with one compound exhibiting the most potent antioxidant and radical scavenger activity among the synthesized molecules . The antioxidant efficacy of the piperidin-4-one derivative was confirmed using DPPH and ABTS methods, which are standard assays for measuring radical scavenging abilities .

科学的研究の応用

- 背景: ピラゾリン類は、その生物学的および薬理学的活性のために注目を集めています。 この研究 は、合成されたピラゾリン誘導体(B4)のニジマス仔魚における神経毒性可能性を調査しています。

神経毒性評価

抗リーシュマニアおよび抗マラリア活性

結晶構造決定

特性

IUPAC Name |

(3-bromophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLHQGARDVWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)

![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)